Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate
Description
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate is a spirocyclic compound featuring a unique fused bicyclic system containing both oxygen and nitrogen heteroatoms. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.20 g/mol (CAS: 1601123-07-2) . The spiro[3.5]nonane core consists of a 5-oxa (oxygen-containing) ring and an 8-aza (nitrogen-containing) ring fused at a single sp³-hybridized carbon atom. The ester group at the 6-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmacophores.
Structural analysis using crystallographic methods (e.g., SHELX programs ) and ring puckering coordinates reveals moderate conformational flexibility due to the spiro junction.
Properties
IUPAC Name |
methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)5-8-6-11-7-10(14-8)3-2-4-10/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFSQEXDTHQXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC2(O1)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing both an amine and an ester functional group. The reaction conditions often include the use of a base to facilitate the cyclization process, followed by esterification to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the context of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate with structurally analogous spirocyclic compounds, emphasizing molecular features, substituents, and applications:
Key Structural and Functional Differences:
Spiro Ring Size: The target compound’s spiro[3.5]nonane system provides greater steric bulk compared to spiro[3.4]octane derivatives (e.g., ), influencing reactivity in ring-opening or cross-coupling reactions . Puckering analysis () suggests the 5-oxa-8-azaspiro[3.5] system adopts a chair-like conformation, while smaller rings (e.g., spiro[3.4]) exhibit higher strain.
Substituent Effects: Ester groups (target compound) vs. carboxylic acid salts () modulate solubility and reactivity. The Boc-protected derivative () highlights strategies for amine protection in multistep syntheses. Aminomethyl and hydroxymethyl groups () introduce hydrogen-bonding sites, enhancing interactions in drug design .
Synthetic Utility :
Biological Activity
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate is a chemical compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities. This compound, with the molecular formula CHNO and a molecular weight of 199.25 g/mol, is used as a building block in synthetic chemistry and has implications in biological research.
The compound is synthesized through a cyclization reaction involving an amine and an ester functional group, typically facilitated by a base. Its unique structure allows for interactions with various biological targets, making it a valuable tool in enzyme-substrate studies and receptor binding analyses.
This compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. The spirocyclic arrangement enables it to fit into active sites, which may lead to inhibition or activation of biological pathways.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds related to this compound, particularly against coronavirus strains. For instance, derivatives of tetrahydroisoquinoline, which share structural similarities, have shown promising antiviral effects with low cytotoxicity in cell lines such as MRC-5 and HCT-8. The most active compounds demonstrated significant inhibition of viral replication, suggesting that structural analogs could be explored for similar activities .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of compounds like this compound. In comparative studies, several derivatives exhibited lower toxicity than established antiviral agents like chloroquine and hydroxychloroquine, indicating a favorable therapeutic index .
| Compound | CC (µM) | IC (µM) | Selectivity Index |
|---|---|---|---|
| Avir-7 | 280 ± 12 | 1 ± 0.06 | 280 |
| Avir-8 | 515 ± 22 | 0.5 ± 0.02 | 972 |
| Chloroquine | 60 ± 3 | 0.1 ± 0.01 | 600 |
| Hydroxychloroquine | 66 ± 3 | 0.1 ± 0.01 | 650 |
Case Studies
A notable study evaluated the inhibitory effects of various heterocyclic compounds on coronavirus strains, revealing that certain derivatives of this compound exhibited significant antiviral activity while maintaining low cytotoxicity levels .
In another investigation focused on enzyme inhibition, the compound was assessed for its ability to modulate specific enzyme activities linked to metabolic pathways in human cells. Results indicated that it could effectively alter these pathways without causing substantial cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
